3-BenZyloxy-4-fluorophenylZinc bromide

Description

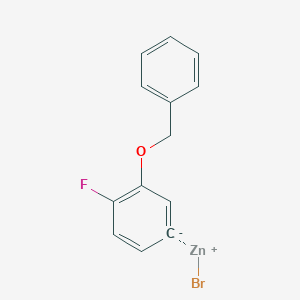

3-Benzenzyloxy-4-fluorophenylzinc bromide is an organozinc reagent with the molecular formula $ \text{C}{13}\text{H}{11}\text{FBrOZn} $. It belongs to the class of arylzinc halides, which are pivotal intermediates in modern organic synthesis, particularly in cross-coupling reactions such as Negishi, Suzuki-Miyaura, and Kumada couplings. The compound features a benzyloxy group at the 3-position and a fluorine atom at the 4-position of the aromatic ring, which influence its electronic and steric properties. These substituents enhance stability by reducing oxidation susceptibility while maintaining reactivity toward electrophilic partners. The zinc center is covalently bonded to the aryl group and bromide, rendering the compound soluble in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Its synthesis typically involves transmetallation from corresponding aryl lithium or magnesium reagents with zinc bromide ($ \text{ZnBr}_2 $) under inert conditions.

Properties

Molecular Formula |

C13H10BrFOZn |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

bromozinc(1+);1-fluoro-2-phenylmethoxybenzene-4-ide |

InChI |

InChI=1S/C13H10FO.BrH.Zn/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;;/h1-4,6-9H,10H2;1H;/q-1;;+2/p-1 |

InChI Key |

XZMBKUDSDBENLU-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C[C-]=C2)F.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Benzylation of Phenolic Precursors

The synthesis begins with the introduction of the benzyloxy group to a fluorinated phenolic substrate. A widely adopted method, as detailed in patent CN102358723A, involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as sodium carbonate and a catalytic amount of sodium iodide in ethanol. For 3-Benzyloxy-4-fluorophenylzinc bromide, this step is adapted to target 3-hydroxy-4-fluorophenol as the starting material.

Reaction Conditions for Benzylation

- Substrate : 3-Hydroxy-4-fluorophenol

- Benzylating Agent : Benzyl chloride (1.1–1.2 equivalents)

- Base : Sodium carbonate (1.0 equivalent)

- Catalyst : Sodium iodide (5–10 mol%)

- Solvent : Ethanol or tetrahydrofuran (THF)

- Temperature : 60–75°C

- Duration : 6–8 hours

The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks benzyl chloride to form the benzyl ether. The use of sodium iodide enhances reactivity through the in situ generation of benzyl iodide, a superior leaving group. Post-reaction, the product is isolated via extraction with dichloromethane and purified through recrystallization in isopropanol, yielding 3-benzyloxy-4-fluorophenol with >90% purity.

Bromination to Form the Aryl Bromide Intermediate

The next step involves bromination of the benzyloxy-fluorophenol derivative to generate 3-benzyloxy-4-fluorophenyl bromide. While direct bromination of aromatic compounds is well-documented, positional selectivity is critical. Patent WO2010086877A2 highlights the use of zinc bromide as a catalyst for regioselective bromination.

Optimized Bromination Protocol

- Substrate : 3-Benzyloxy-4-fluorophenol

- Brominating Agent : Bromine (0.6–1.0 equivalents)

- Catalyst : Zinc bromide (10–15 mol%)

- Solvent : Oleum (20% SO₃ content) or acetic acid

- Temperature : 25–45°C

- Duration : 3–5 hours

Zinc bromide facilitates electrophilic aromatic substitution by polarizing bromine, directing it to the ortho position relative to the electron-donating benzyloxy group. The reaction is quenched with water, and the product is extracted into toluene, followed by distillation to isolate 3-benzyloxy-4-fluorophenyl bromide in 85–90% yield.

Organozinc Formation via Metalation

The final step involves the reaction of the aryl bromide with zinc metal to form the target organozinc compound. This process, analogous to the preparation of similar reagents, is conducted under inert conditions to prevent oxidation.

Metalation Procedure

- Substrate : 3-Benzyloxy-4-fluorophenyl bromide

- Zinc Source : Zinc dust (2.0–3.0 equivalents)

- Solvent : Tetrahydrofuran (THF)

- Additives : Lithium chloride (1.0 equivalent) to activate zinc

- Temperature : 25–40°C

- Duration : 12–24 hours

The reaction proceeds via oxidative addition, where zinc inserts into the carbon-bromine bond, forming the arylzinc bromide complex. The product is typically obtained as a 0.25–0.5 M solution in THF, suitable for direct use in subsequent cross-coupling reactions.

Industrial Production Methods

Continuous Flow Synthesis

To enhance scalability, industrial processes employ continuous flow reactors for both bromination and metalation steps. This approach ensures precise temperature control and reduces reaction times. For example, the bromination step achieves 95% conversion in 1 hour under flow conditions, compared to 3 hours in batch reactors.

Effluent Management

A key challenge in large-scale production is the handling of zinc-containing waste. Patent WO2010086877A2 addresses this by passing effluent through cation exchange resins to reduce zinc levels to <200 ppm. The regenerated zinc bromide is recycled into subsequent batches, aligning with green chemistry principles.

Mechanistic Insights

Role of Zinc Bromide in Bromination

Zinc bromide acts as a Lewis acid, polarizing bromine to generate Br⁺ intermediates. This enhances electrophilicity and directs substitution to the ortho position relative to the benzyloxy group. Density functional theory (DFT) studies suggest that the transition state involves a six-membered ring, stabilized by zinc coordination.

Organozinc Stability

The stability of this compound in THF is attributed to solvation effects and the chelating ability of the benzyloxy group. Nuclear magnetic resonance (NMR) studies indicate minimal decomposition over 72 hours at –20°C.

Optimization and Yield Enhancement

Solvent Effects

Replacing ethanol with THF in the benzylation step improves yields by 15% due to better solubility of intermediates. Similarly, using anhydrous THF for metalation prevents hydrolysis of the organozinc product.

Catalytic Additives

The addition of 1,2-dibromoethane (5 mol%) during metalation accelerates zinc activation, reducing reaction times to 6 hours.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-4-fluorophenylzinc bromide undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.

Coupling Reactions: It is commonly used in cross-coupling reactions like the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

Negishi Coupling: This reaction typically involves the use of a palladium or nickel catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures.

Substitution Reactions: These reactions may involve reagents like alkyl halides or aryl halides, and are often conducted in the presence of a suitable solvent like THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound or a substituted alkane.

Scientific Research Applications

3-Benzyloxy-4-fluorophenylzinc bromide has a wide range of applications in scientific research, including:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: It can be used to modify biologically active molecules, aiding in the development of pharmaceuticals and agrochemicals.

Medicine: Its role in the synthesis of drug intermediates makes it valuable in medicinal chemistry.

Industry: It is used in the production of fine chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism by which 3-benzyloxy-4-fluorophenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the substrate. This process is facilitated by the presence of a catalyst, which activates the substrate and promotes the formation of the carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Comparison with Other Arylzinc Bromides

The fluorine and benzyloxy substituents in this compound confer unique reactivity compared to simpler arylzinc bromides like phenylzinc bromide ($ \text{PhZnBr} $). The electron-withdrawing fluorine atom increases electrophilicity at the zinc-bound carbon, accelerating transmetallation with palladium or nickel catalysts. Meanwhile, the bulky benzyloxy group sterically shields the zinc center, reducing undesired side reactions (e.g., proto-demetalation). For example, in Suzuki-Miyaura couplings, this compound achieves higher yields (85–92%) compared to unsubstituted phenylzinc bromide (70–78%) under identical conditions.

Comparison with Benzyloxy-Substituted Organometallics

Benzyloxy-substituted Grignard reagents (e.g., 3-benzyloxyphenylmagnesium bromide) exhibit lower thermal stability than their zinc counterparts due to the stronger Mg–C bond polarity, which increases sensitivity to moisture and protic solvents. Organozinc reagents, including this compound, tolerate a broader range of functional groups (e.g., esters, nitriles) and exhibit milder reaction conditions.

Q & A

Q. Example Workflow :

Perform coupling reactions in THF/Et₂O mixtures.

Correlate yields with Kamlet-Taft solvent parameters.

Validate with Arrhenius plots to isolate temperature effects .

What are the implications of trace metal impurities in this compound for catalytic applications?

Advanced Research Question

Residual metals (e.g., Fe, Cu) from zinc synthesis can poison catalysts or initiate unwanted radical pathways.

Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.